(r)-Omeprazole - 119141-89-8

(r)-Omeprazole

Catalog Number: EVT-340093
CAS Number: 119141-89-8
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-omeprazole is a 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole that has R configuration at the sulfur atom. It is an enantiomer of an esomeprazole.
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Esomeprazole is only found in individuals that have used or taken this drug. It is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of gastric parietal cells. [PubChem]Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. By acting specifically on the proton pump, Esomeprazole blocks the final step in acid production, thus reducing gastric acidity.
The S-isomer of omeprazole.
Synthesis Analysis
  • Chiral Resolution: This method involves separating the enantiomers from a racemic mixture of omeprazole. One approach utilizes preparative chiral liquid chromatography with chiral stationary phases like Kromasil-CHI-TBB, Chiralpak AD, and AS. This technique allows for the isolation of high-purity (R)-omeprazole. []
  • Stereoselective Synthesis: This method involves utilizing chiral reagents or catalysts to synthesize (R)-omeprazole directly. []
Molecular Structure Analysis

(R)-Omeprazole shares the same molecular formula as its S-enantiomer, C17H19N3O3S, but they differ in their three-dimensional spatial arrangement. This difference arises from the presence of a chiral sulfur atom in the molecule. [, , ]

Chemical Reactions Analysis
  • Hydroxylation: This reaction, primarily catalyzed by cytochrome P450 (CYP) 2C19, leads to the formation of (R)-5-hydroxyomeprazole. [, , , ]
  • Sulfoxidation: This reaction, primarily catalyzed by CYP3A4, leads to the formation of omeprazole sulfone. Compared to (S)-omeprazole, (R)-omeprazole exhibits a lower rate of sulfoxidation by CYP3A4. []
  • Acid Activation: In the acidic environment of the gastric parietal cells, (R)-omeprazole, similar to omeprazole, undergoes protonation and rearrangement, forming reactive intermediates that interact with cysteine residues of the proton pump H+,K+-ATPase, leading to its inhibition. []
Mechanism of Action
  • CYP2C19 Inhibition: (R)-omeprazole acts as a substrate for CYP2C19, undergoing metabolism primarily through hydroxylation. This interaction allows researchers to study the enzyme kinetics and inhibition profiles of CYP2C19. [, ]
  • CYP3A4 Inhibition: Although less potent than its S-enantiomer, (R)-omeprazole also interacts with CYP3A4, undergoing sulfoxidation. This interaction, though less pronounced, can still contribute to its metabolic clearance. [, ]
Applications
  • Studying Stereoselective Metabolism: (R)-omeprazole serves as a valuable tool for investigating the stereoselective metabolism of drugs by cytochrome P450 enzymes. Researchers utilize (R)-omeprazole to characterize enzyme kinetics, determine inhibitory potential, and understand the differences in metabolic pathways between enantiomers. [, , , ]
  • Developing Chiral Separation Methods: The separation of (R)-omeprazole from its enantiomer is crucial for analytical purposes. Researchers develop and optimize chiral separation techniques using (R)-omeprazole as a model compound, contributing to advancements in chiral chromatography and capillary electrophoresis. [, , ]
  • Investigating Drug-Drug Interactions: Understanding potential drug-drug interactions is critical during drug development. (R)-omeprazole serves as a probe substrate for CYP2C19, helping to evaluate the inhibitory potential of new drug candidates and predict potential interactions. [, , ]
  • Developing In Vivo Models: Transgenic mice expressing human CYP2C19 provide a platform to study the in vivo metabolism of (R)-omeprazole. These models help researchers understand the role of specific enzymes in drug clearance and explore the impact of genetic polymorphisms on drug response. []

(S)-Omeprazole (Esomeprazole)

    Compound Description: (S)-Omeprazole, also known as esomeprazole, is the S-enantiomer of omeprazole. It is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system found on the secretory surface of gastric parietal cells [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

    Relevance: (S)-Omeprazole is the enantiomer of (R)-omeprazole and exhibits different pharmacological properties, including a higher potency for CYP2C19 inhibition and a slower clearance rate in vivo []. While both enantiomers are metabolized by CYP2C19 and CYP3A4, the specific metabolic pathways and product ratios differ, contributing to their distinct pharmacokinetic profiles []. (S)-Omeprazole is marketed as a single enantiomer drug due to its enhanced pharmacological properties compared to the racemic mixture of omeprazole.

Omeprazole Sulfone

    Compound Description: Omeprazole sulfone is a metabolite of omeprazole formed through the oxidation of the sulfide group in omeprazole by CYP3A4 [, ].

    Compound Description: 5-Hydroxyomeprazole is a metabolite of omeprazole formed through hydroxylation by cytochrome P450 enzymes, primarily CYP2C19 [, , , , ].

    Relevance: The formation of 5-hydroxyomeprazole exhibits significant stereoselectivity, with (R)-omeprazole demonstrating a 10-fold higher intrinsic clearance rate compared to (S)-omeprazole []. This difference in metabolism is attributed to the preferential 5-hydroxylation of (R)-omeprazole by CYP2C19 []. This metabolic pathway contributes to the faster clearance of (R)-omeprazole compared to (S)-omeprazole.

5-O-Desmethylomeprazole

    Compound Description: 5-O-Desmethylomeprazole is a metabolite of omeprazole generated through demethylation by cytochrome P450 enzymes [, ].

    Relevance: The formation of 5-O-desmethylomeprazole from omeprazole exhibits stereoselectivity, with (S)-omeprazole showing a higher clearance rate compared to (R)-omeprazole []. Interestingly, for (S)-omeprazole, CYP2C19 demonstrates a greater preference for 5-O-desmethyl formation over 5-hydroxylation, contributing to the distinct metabolic profiles of the omeprazole enantiomers [].

Lansoprazole

    Compound Description: Lansoprazole is another proton pump inhibitor (PPI) belonging to the substituted benzimidazole class, similar to omeprazole []. It also acts by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells, thereby suppressing gastric acid secretion [].

Pantoprazole

    Compound Description: Pantoprazole is a proton pump inhibitor that, like omeprazole, is primarily metabolized by the cytochrome P450 system in the liver [].

    Relevance: Pantoprazole is a competitive inhibitor of CYP2C19, CYP2C9, and CYP3A4, although it exhibits less potent inhibition of CYP2C19 compared to omeprazole or lansoprazole []. Notably, pantoprazole is a more potent in vitro inhibitor of CYP2C9 compared to other PPIs [], indicating potential for drug interactions with substrates of this enzyme.

Rabeprazole

    Compound Description: Rabeprazole is a proton pump inhibitor metabolized primarily by CYP2C19 and CYP3A4 []. It shares a similar mechanism of action with omeprazole, inhibiting gastric acid secretion by targeting the H+/K+-ATPase enzyme system.

    Relevance: While rabeprazole exhibits a relatively lower inhibitory potency on CYP2C19 compared to other PPIs like omeprazole and lansoprazole [], its thioether metabolite demonstrates potent, competitive inhibition of various cytochrome P450 enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4 []. This finding highlights the potential for clinically significant drug interactions arising from rabeprazole's metabolism.

Timoprazole

    Compound Description: Timoprazole is a proton pump inhibitor that undergoes acid activation in the acidic environment of the gastric canaliculi, similar to omeprazole [].

    Relevance: Computational studies using density functional theory have indicated that timoprazole exhibits a lower efficacy as an irreversible PPI for acid inhibition compared to (S)-omeprazole []. This difference is attributed to the higher free energy barrier for the rate-determining step in the acid inhibition process and the lower thermodynamic stability of the disulfide complex formed with the H+/K+-ATPase enzyme [].

Properties

CAS Number

119141-89-8

Product Name

(r)-Omeprazole

IUPAC Name

6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1

InChI Key

SUBDBMMJDZJVOS-XMMPIXPASA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Solubility

In water, 1.4X10+4 mg/L at 25 °C (est)

Synonyms

5-Methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; (+)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-acetic Acid; (+)-Omeprazole; (R)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.